

Toxicological Profile and Safety Assessment of 2-Methyloctanal

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Methyloctanal (CAS No. 7786-29-0) is a branched-chain aliphatic aldehyde used as a fragrance ingredient in various consumer products.[1] A thorough understanding of its toxicological profile is essential for ensuring its safe use and for regulatory compliance. This technical guide provides a comprehensive overview of the available safety data for **2-Methyloctanal**, with a focus on key toxicological endpoints. The information is presented to support safety assessments and guide further research for scientists and professionals in drug development and related fields. For certain endpoints where data on **2-Methyloctanal** is not available, information from structurally similar read-across materials, such as 2-methylundecanal and 2-methyldecanal, has been utilized to assess potential hazards.[2]

Toxicological Data Summary

The toxicological data for **2-Methyloctanal** and its read-across analogs are summarized in the following tables for clarity and comparative analysis.

Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	> 5000 mg/kg	[3]
LD50	Rabbit	Dermal	> 5000 mg/kg	[3][4]



Skin and Eve Irritation

Endpoint	Test System	Result	Classification	Reference
Skin Irritation	Rabbit (Draize test)	Moderate Irritant (500 mg/24H)	GHS Category 2	[4][5]
Human Experience	10% solution	No irritation	-	[3]

Skin Sensitization

Endpoint	Test System	Result	Conclusion	Reference
Skin Sensitization	Read-across: 2- methylundecanal	NESIL: 2900 μg/cm²	Considered a skin sensitizer	[2]
Human Experience	10% solution	No sensitization	-	[3]

Repeated Dose Toxicity

Endpoint	Species	Route	NOAEL	Read- across Material	Reference
90-day Study	Wistar Han Rats	Dietary	1046 mg/kg/day (males), 1211 mg/kg/day (females)	2- methylundec anal	[6]
Development al Toxicity	Rat (OECD 414)	-	1350 mg/kg/day	2- methylundec anal	[2]

Genotoxicity



Assay	Test System	Metabolic Activation	Result	Read- across Material	Reference
BlueScreen Assay	Human cell- based	With and without	Negative	-	[2]
In Vitro Micronucleus Test	-	-	Non- clastogenic	2- methyloctanal (data extended to 2- methyldecan al)	[6]

Phototoxicity

Endpoint	Method	Result	Conclusion	Reference
Phototoxicity/Pho toallergenicity	UV/Vis Absorption Spectra	No absorption between 290 and 700 nm	Not expected to be phototoxic or photoallergenic	[2]

Detailed Experimental Methodologies

Detailed protocols for key toxicological assays relevant to the safety assessment of **2-Methyloctanal** are outlined below. These are based on standardized OECD guidelines, which are followed in regulatory toxicology.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method is designed to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.[7][8]

Test System Preparation: A three-dimensional reconstructed human epidermis model, which
mimics the upper layers of human skin, is used.[9][10] The tissue constructs are preincubated in a defined culture medium.[9]



- Test Substance Application: The test chemical (30 μL for liquids or 25 mg for solids) is applied topically to the surface of the RhE tissue.[9] A negative control (ultrapure water) and a positive control (5% SDS solution) are run concurrently.[9]
- Exposure and Post-Exposure Incubation: The tissues are exposed to the test substance for 60 minutes.[9] Following exposure, the tissues are rinsed to remove the substance and then incubated for a 42-hour post-exposure period to allow for the development of cytotoxic effects.[9]
- Viability Assessment (MTT Assay): Cell viability is determined using the MTT assay. Tissues are incubated with MTT solution for 3 hours, during which viable cells convert the MTT into a blue formazan salt.[7][9]
- Data Analysis: The formazan is extracted, and the optical density is measured. The cell viability is expressed as a percentage relative to the negative control. A substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to 50% or less.[8][9]

Murine Local Lymph Node Assay (LLNA) (OECD TG 429)

The LLNA is an in vivo method for assessing the skin sensitization potential of a substance by measuring lymphocyte proliferation in the draining lymph nodes.[11]

- Animal Model: The assay is typically performed using CBA/J mice.[11]
- Test Substance Application: The test substance is prepared in a suitable vehicle (e.g., acetone:olive oil) and applied to the dorsal surface of the mouse's ears for three consecutive days.[12] A vehicle control and a positive control are also included.[13]
- Induction Phase: During the application period, sensitizing chemicals induce the proliferation of T-lymphocytes in the auricular lymph nodes that drain the application site.[14]
- Proliferation Measurement: On day 5, mice are injected intravenously with radiolabeled thymidine ([3H]-methyl thymidine).[12] Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.[12]



Data Analysis: The lymph nodes are processed to create a single-cell suspension, and the incorporation of the radiolabel is measured by scintillation counting.[12] A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is considered a sensitizer if the SI is 3 or greater.
 [15]

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[16][17]

- Test Strains: A set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of point mutations.[16]
- Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[16][18]
- Exposure: The test substance, at various concentrations, is combined with the bacterial culture and, if required, the S9 mix. This mixture is then plated on a minimal agar medium that lacks the essential amino acid (histidine or tryptophan).[18]
- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Data Analysis: Only bacteria that have undergone a reverse mutation can synthesize the
 required amino acid and form visible colonies. The number of revertant colonies is counted
 for each concentration and compared to the spontaneous revertant count in the negative
 control. A substance is considered mutagenic if it causes a dose-dependent increase in
 revertant colonies.[19]

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

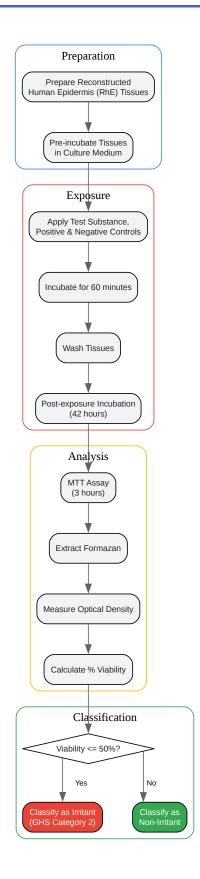
This in vitro genotoxicity test identifies substances that cause chromosomal damage by detecting micronuclei in the cytoplasm of interphase cells.[20]



- Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes or cell lines like
 TK6) are cultured and exposed to the test substance at several concentrations.[20][21]
- Metabolic Activation: The assay is performed with and without an S9 metabolic activation system.[20]
- Exposure and Cell Division: Cells are exposed for a short (3-6 hours) or long (1.5-2 normal cell cycle lengths) duration.[20] For the cytokinesis-block method, cytochalasin B is added to prevent cell division after one mitosis, resulting in binucleated cells, which ensures that the cells analyzed have completed mitosis.[22]
- Harvesting and Staining: After exposure, cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific dye.[20]
- Micronucleus Analysis: The frequency of micronuclei is determined by scoring a minimum of 2000 cells per concentration. A substance is considered genotoxic if it induces a significant, dose-dependent increase in the frequency of micronucleated cells.[22][23]

Visualizations Experimental Workflows

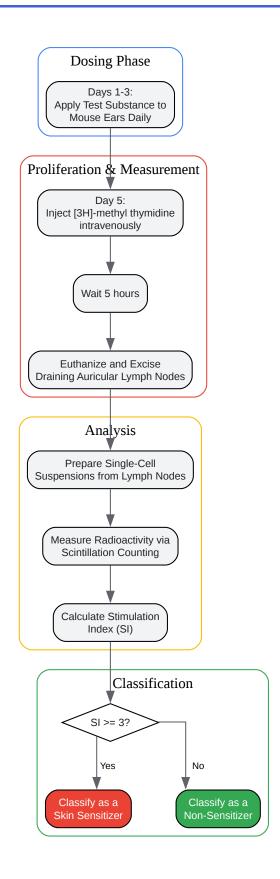




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Caption: Workflow for the In Vitro Skin Irritation Test (OECD TG 439).

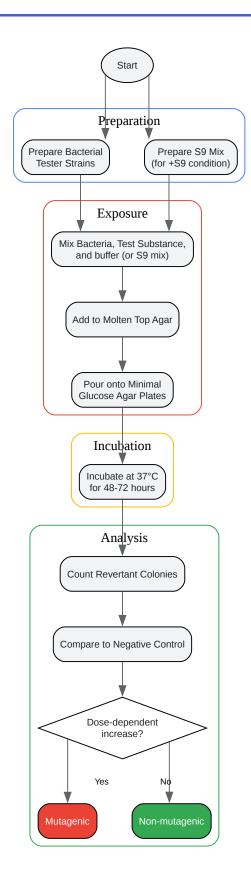




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Caption: Workflow of the Murine Local Lymph Node Assay (LLNA).





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Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.



Conclusion

Based on the available toxicological data, **2-Methyloctanal** has low acute toxicity via the oral and dermal routes. It is classified as a skin irritant. While data on **2-Methyloctanal** itself is limited for skin sensitization, read-across data from a structural analog suggests it should be considered a skin sensitizer.[2] Genotoxicity assays for **2-Methyloctanal** and its analogs have been negative, indicating no concern for mutagenic or clastogenic potential.[2][6] Repeated dose toxicity studies on a read-across material did not show significant adverse effects at levels relevant to human exposure.[2][6] Furthermore, **2-Methyloctanal** is not expected to be phototoxic or photoallergenic.[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is no safety concern at current intake levels when used as a flavoring agent.[24] This comprehensive safety profile, supported by data on read-across analogs, indicates that **2-Methyloctanal** is safe for its intended use in consumer products under the current conditions of use.

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